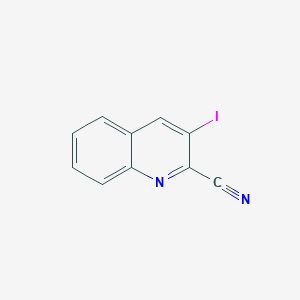
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound It is a sodium salt of a nucleotide analog, which plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps:
Formation of the nucleoside: The initial step involves the synthesis of the nucleoside component, which includes the tetrahydrofuran ring and the pyrimidine base.
Phosphorylation: The nucleoside is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form the triphosphate group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The hydroxyl groups on the tetrahydrofuran ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide analogs and their chemical properties.
Biology: This compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide analog with similar biochemical properties.
Thymidine triphosphate (TTP): A nucleotide analog used in DNA synthesis.
Uniqueness
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium salt, which enhances its solubility and stability. This compound’s ability to interfere with nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research.
Properties
Molecular Formula |
C10H13N2Na4O15P3 |
|---|---|
Molecular Weight |
586.09 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O15P3.4Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6-,7-,8+;;;;/m1..../s1 |
InChI Key |
BZQONCYRRIJDOP-ZDKAKZFOSA-J |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-3-(1H-imidazol-4-yl)-2-[(oxolan-2-yl)formamido]propanoic acid](/img/structure/B13652546.png)


![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)

